molecular formula C24H24N4O3S B11640910 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-28-4

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11640910
CAS No.: 441783-28-4
M. Wt: 448.5 g/mol
InChI Key: LYOCHDBTRQOTHS-UHFFFAOYSA-N
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Description

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as amino, nitro, and cyano groups. The presence of these functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline intermediate.

    Functional Group Modifications: The introduction of the amino, nitro, and cyano groups can be achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the nitro group can be introduced through electrophilic nitration.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced catalytic systems.

Chemical Reactions Analysis

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyano groups can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The presence of the nitro group suggests potential interactions with redox-sensitive pathways, while the amino and cyano groups may facilitate binding to specific protein targets.

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other quinoline derivatives, such as:

  • This compound
  • This compound

These compounds share similar structural features but may differ in the nature and position of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

441783-28-4

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24N4O3S/c1-13-8-17(14(2)32-13)21-18(12-25)23(26)27(15-6-5-7-16(9-15)28(30)31)19-10-24(3,4)11-20(29)22(19)21/h5-9,21H,10-11,26H2,1-4H3

InChI Key

LYOCHDBTRQOTHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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